molecular formula C28H34BrNO2 B12832567 2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide

2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide

Cat. No.: B12832567
M. Wt: 496.5 g/mol
InChI Key: VYMNGNRECPJKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide involves several steps. The starting materials typically include 3-methoxyphenylcyclohexanol and N,N-dibenzylamine. The reaction proceeds through a series of steps including alkylation, reduction, and cyclization . Specific reaction conditions such as temperature, pressure, and solvents used can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide undergoes various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems, particularly in relation to its role as a Tramadol metabolite.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide involves its interaction with specific molecular targets and pathways. As a Tramadol metabolite, it may exert its effects through modulation of neurotransmitter systems, particularly the opioid receptors . This interaction can lead to analgesic effects and other physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure and its role as a Tramadol metabolite. This uniqueness contributes to its distinct pharmacological properties and potential research applications .

Properties

Molecular Formula

C28H34BrNO2

Molecular Weight

496.5 g/mol

IUPAC Name

2-[(dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrobromide

InChI

InChI=1S/C28H33NO2.BrH/c1-31-27-17-10-16-25(19-27)28(30)18-9-8-15-26(28)22-29(20-23-11-4-2-5-12-23)21-24-13-6-3-7-14-24;/h2-7,10-14,16-17,19,26,30H,8-9,15,18,20-22H2,1H3;1H

InChI Key

VYMNGNRECPJKRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.